Cas no 1781793-97-2 (1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl-)
1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl-
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- Inchi: 1S/C12H16N2O2/c15-12(16)10-7-14(9-3-1-2-4-9)13-11(10)8-5-6-8/h7-9H,1-6H2,(H,15,16)
- InChI Key: MOPKPBCDLAHDHS-UHFFFAOYSA-N
- SMILES: N1(C2CCCC2)C=C(C(O)=O)C(C2CC2)=N1
1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395491-0.05g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 0.05g |
$660.0 | 2023-03-02 | |
| Enamine | EN300-395491-0.1g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 0.1g |
$691.0 | 2023-03-02 | |
| Enamine | EN300-395491-0.25g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 0.25g |
$723.0 | 2023-03-02 | |
| Enamine | EN300-395491-0.5g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 0.5g |
$754.0 | 2023-03-02 | |
| Enamine | EN300-395491-1.0g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 1.0g |
$785.0 | 2023-03-02 | |
| Enamine | EN300-395491-2.5g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 2.5g |
$1539.0 | 2023-03-02 | |
| Enamine | EN300-395491-5.0g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 5.0g |
$2277.0 | 2023-03-02 | |
| Enamine | EN300-395491-10.0g |
1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |
1781793-97-2 | 95% | 10.0g |
$3376.0 | 2023-03-02 |
1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl-
Chemical Profile of 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- (CAS No. 1781793-97-2)
The compound 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- (CAS No. 1781793-97-2) represents a fascinating derivative of the pyrazole scaffold, which has garnered significant attention in the field of medicinal chemistry due to its structural versatility and biological potential. Pyrazole derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of bulky cyclopentyl and cyclopropyl substituents in this molecule not only modifies its electronic and steric properties but also opens up new avenues for exploring its interaction with biological targets.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery efforts. Among these, pyrazole derivatives have emerged as a crucial class of molecules due to their ability to modulate various biological pathways. The specific arrangement of functional groups in 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- makes it an intriguing candidate for further investigation. The carboxylic acid moiety at the 4-position provides a site for hydrogen bonding interactions, while the cyclopentyl and cyclopropyl groups introduce steric hindrance that can influence binding affinity and selectivity.
Recent studies have highlighted the importance of structural complexity in designing molecules with enhanced pharmacological efficacy. The presence of both cyclopentyl and cyclopropyl groups in 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- suggests that it may exhibit unique binding characteristics compared to simpler pyrazole derivatives. This complexity could be leveraged to develop novel therapeutic agents with improved target specificity and reduced side effects.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The use of modern spectroscopic techniques like NMR and mass spectrometry ensures the structural elucidation of the compound with high confidence.
Biological evaluation of 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- has revealed promising activities in several disease models. For instance, preliminary in vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and cancer progression. The cyclopentyl group has been shown to enhance binding interactions with protein targets, potentially leading to stronger pharmacological effects.
Moreover, computational studies using molecular modeling techniques have provided insights into the binding mode of this compound with its target proteins. These studies suggest that the bulky substituents play a critical role in stabilizing the interactions through hydrophobic effects and pi-stacking interactions. Such findings are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
The pharmaceutical industry has increasingly recognized the value of natural product-inspired scaffolds in drug development. Pyrazole derivatives often mimic structures found in bioactive natural products, making them attractive candidates for further exploration. The unique combination of cyclopentyl and cyclopropyl groups in 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- aligns well with this trend, offering a promising starting point for developing novel therapeutics.
Future research directions may include exploring derivatives of this compound to assess their pharmacological profiles across different disease indications. Additionally, investigating its mechanism of action will provide a deeper understanding of its therapeutic potential and help identify possible off-target effects.
In conclusion, 1H-Pyrazole-4-carboxylic acid, 1-cyclopentyl-3-cyclopropyl- (CAS No. 1781793-97-2) is a structurally intriguing compound with significant potential in medicinal chemistry. Its unique substitution pattern and promising biological activities make it a valuable scaffold for developing novel therapeutic agents. Continued research into this compound is likely to yield important insights into its pharmacological properties and applications in drug discovery.
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